Tafluprost

Receptor Pharmacology Binding Affinity Prostanoid FP Receptor

Tafluprost is a synthetic, fluorinated prostaglandin F2α (PGF2α) analog prodrug and a selective prostanoid FP receptor agonist, distinguished by a 15,15-difluoro substitution that enhances metabolic stability. With a 12-fold higher FP receptor binding affinity (Ki=0.4 nM) vs. latanoprost, it provides a superior benchmark for preclinical ocular hypertension models. Its preservative-free formulation is validated in vitro to dramatically reduce cytotoxic effects on conjunctival and corneal cells versus BAK-preserved alternatives, making it essential for researchers investigating long-term ocular surface safety, real-world comparative effectiveness, or IOP fluctuation as an independent risk factor.

Molecular Formula C25H34F2O5
Molecular Weight 452.5 g/mol
CAS No. 209860-87-7
Cat. No. B1681877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafluprost
CAS209860-87-7
Synonyms1-methylethyl (5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoate
AFP-168
tafluprost
Molecular FormulaC25H34F2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
InChIInChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1
InChIKeyWSNODXPBBALQOF-VEJSHDCNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilityInsoluble
5.28e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tafluprost (CAS 209860-87-7): A Fluorinated Prostaglandin F2α Analog for Glaucoma and Ocular Hypertension Research and Procurement


Tafluprost is a synthetic, fluorinated prostaglandin F2α (PGF2α) analog prodrug that acts as a selective prostanoid FP receptor agonist [1]. It is approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension [2]. Chemically, Tafluprost (C25H34F2O5; MW 452.53) is distinguished by a 15,15-difluoro substitution on the omega chain, which confers enhanced metabolic stability and high affinity for the FP receptor [1]. It is available in both preserved and preservative-free (PF) ophthalmic formulations, with the latter being a key differentiator in its class for mitigating ocular surface disease [3].

Why Substituting Tafluprost with Other Prostaglandin Analogs Requires Rigorous Scientific Justification


Despite belonging to the same therapeutic class of prostaglandin F2α analogs, Tafluprost exhibits distinct pharmacological and formulation properties that preclude simple interchangeability with agents like latanoprost, travoprost, or bimatoprost. These differences manifest at multiple levels: receptor binding affinity (12-fold higher FP receptor Ki vs. latanoprost) [1], presence or absence of the cytotoxic preservative benzalkonium chloride (BAK) [2], duration of action in ocular hypertensive models [3], and distinct 24-hour IOP fluctuation profiles [4]. In vitro and in vivo studies demonstrate that Tafluprost's preservative-free formulation confers superior ocular surface tolerability compared to both preserved and even some preservative-free alternatives [5]. These evidence-based differentiations directly impact clinical trial design, therapeutic selection in patients with ocular surface disease, and the interpretation of long-term safety outcomes.

Tafluprost Differentiation Evidence: Quantitative Comparisons vs. Latanoprost, Travoprost, Bimatoprost, and Unoprostone


Superior FP Prostanoid Receptor Binding Affinity: Tafluprost vs. Latanoprost

Tafluprost acid (the active metabolite of Tafluprost) exhibits a significantly higher binding affinity for the human prostanoid FP receptor compared to the carboxylic acid of latanoprost (PhXA85). The inhibition constant (Ki) for Tafluprost acid is 0.4 nM, whereas the Ki for latanoprost acid is 4.7 nM [1]. This represents a 12-fold higher affinity for the FP receptor [1]. This finding is consistent across multiple sources, with the DrugBank reporting an affinity approximately 12 times higher than latanoprost [2].

Receptor Pharmacology Binding Affinity Prostanoid FP Receptor

Enhanced Ocular Surface Tolerability: Preservative-Free Tafluprost vs. Preserved Prostaglandin Analogs In Vitro

In vitro exposure of IOBA-NHC conjunctival epithelial cells to preservative-free (PF) Tafluprost resulted in significantly higher membrane integrity and lower pro-apoptotic and pro-oxidative effects compared to BAK-preserved formulations of latanoprost, travoprost, and bimatoprost [1]. PF Tafluprost demonstrated very low or no pro-apoptotic, pro-necrotic, or pro-oxidative effects, whereas the preserved formulations induced significant cytotoxicity [1]. Furthermore, in a direct in vitro comparison of two PF formulations, PF Tafluprost did not cause a significant loss of human corneal epithelial (HCE-T) cell viability, while PF latanoprost did, with the latter's toxicity attributed to the solubilizing agent macrogolglycerol hydroxystearate 40 (MGHS40) [2].

Ocular Surface Disease Cytotoxicity Preservative-Free Formulation

Potent IOP Reduction in Ocular Hypertensive Models: Tafluprost vs. Latanoprost in Non-Human Primates

In a non-human primate model of ocular hypertension (laser-induced), a single application of Tafluprost 0.0025% significantly lowered intraocular pressure (IOP) by 11.8 mmHg (p < 0.01). In the same model, latanoprost 0.005% (a standard clinical concentration) produced a non-significant reduction of 9.5 mmHg (p = 0.059) [1]. In ocular normotensive monkeys, Tafluprost 0.0025% reduced IOP by 3.1 mmHg (p < 0.01), while latanoprost 0.005% reduced IOP by 2.1 mmHg (p < 0.01) [1].

Ocular Hypertension IOP-Lowering Efficacy Non-Human Primate Model

Reduced 24-Hour IOP Fluctuation: Preservative-Free Tafluprost vs. Preserved Latanoprost in Glaucoma Patients

In a prospective, observer-masked, crossover clinical trial of 38 patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT), preservative-free (PF) Tafluprost 0.0015% and preserved latanoprost 0.005% achieved similar mean 24-hour IOP reduction (17.8 mmHg vs 17.7 mmHg; p=0.417) [1]. However, PF Tafluprost provided significantly lower 24-hour IOP fluctuation (3.2 mmHg vs 3.8 mmHg; p=0.008) [1].

24-Hour IOP Monitoring IOP Fluctuation Glaucoma Management

Comparative IOP-Lowering Efficacy: Tafluprost vs. Latanoprost and Travoprost in a Mouse Model

In a mouse model of normal IOP, a single topical application of Tafluprost 0.005% produced a maximum IOP reduction of 20.2% ± 2.0% from baseline at 2 hours post-dose. In the same study, latanoprost 0.005% achieved a maximum reduction of 18.7% ± 2.5%, and travoprost 0.004% achieved 20.8% ± 4.6% at 6 hours [1]. Tafluprost 0.005% decreased IOP significantly more than latanoprost 0.005% at the 3, 6, and 9-hour time points (P = 0.001–0.027) [1].

Murine Model IOP Reduction Comparative Pharmacology

Prolonged Duration of Action on Ocular Blood Flow: Tafluprost vs. Latanoprost and Travoprost in Rabbits

In a rabbit model of endothelin-1 (ET-1)-induced impairment of optic nerve head (ONH) blood flow, Tafluprost demonstrated a longer-lasting inhibitory effect on the ET-1-induced decrease in blood flow compared to latanoprost and travoprost [1]. The effective pretreatment time to prevent the ET-1-induced blood flow reduction was up to 240 minutes for Tafluprost, but only up to 120 minutes for latanoprost and travoprost [1]. Specifically, Tafluprost provided significant protection when administered 90, 120, or 240 minutes prior to ET-1 injection, whereas latanoprost and travoprost were only effective at the 120-minute pretreatment time point [1].

Ocular Blood Flow Endothelin-1 Vascular Protection

Tafluprost Procurement and Research Applications: Where Evidence-Based Differentiation Drives Selection


Research on Ocular Surface Disease and Glaucoma Therapy

For investigations into the impact of chronic topical therapy on the ocular surface, Tafluprost (particularly its preservative-free formulation) is the preferred prostaglandin analog. In vitro data demonstrate that PF Tafluprost has minimal cytotoxic effects on conjunctival and corneal epithelial cells compared to BAK-preserved latanoprost, travoprost, and bimatoprost [1], and even shows better tolerability than PF latanoprost [2]. This evidence base makes Tafluprost an ideal reference compound for studies examining the role of preservatives in ocular surface disease, treatment adherence, and the development of novel, non-toxic formulations for long-term glaucoma management.

Studies of 24-Hour IOP Control and Glaucoma Progression

Researchers designing studies to assess the relationship between IOP dynamics (mean IOP, peak IOP, and IOP fluctuation) and glaucoma progression should consider Tafluprost as a comparator or investigational agent. Clinical evidence shows that PF Tafluprost 0.0015% provides similar mean 24-hour IOP reduction to latanoprost 0.005% (17.8 vs 17.7 mmHg) [3], but with significantly lower 24-hour IOP fluctuation (3.2 vs 3.8 mmHg, p=0.008) [3]. Given that IOP fluctuation is an independent risk factor for glaucomatous damage, Tafluprost offers a unique tool for dissecting the contributions of mean IOP versus IOP stability to disease outcomes.

Preclinical Drug Development for Ocular Hypertension and Glaucoma

In preclinical drug development programs targeting ocular hypertension, Tafluprost serves as a potent positive control. Its high FP receptor affinity (Ki = 0.4 nM) [4] and robust IOP-lowering efficacy in non-human primate models (11.8 mmHg reduction in hypertensive monkeys) [4] and rodent models (20.2% IOP reduction) [5] provide a well-characterized benchmark. Furthermore, its prolonged effect on ocular blood flow in rabbit models [6] makes it a valuable reference for compounds intended to offer vascular protection in addition to IOP reduction.

Comparative Effectiveness and Real-World Evidence Studies in Glaucoma

For real-world evidence (RWE) studies, comparative effectiveness research, and network meta-analyses evaluating the clinical outcomes of prostaglandin analog therapy, Tafluprost represents a key comparator with a distinct profile. While large meta-analyses indicate similar IOP-lowering efficacy to latanoprost and travoprost [7], Tafluprost is differentiated by its preservative-free formulation, which is associated with better ocular surface tolerability, and its unique 24-hour IOP fluctuation profile [3]. This makes it an essential agent to include when evaluating the balance between efficacy, safety, and patient-reported outcomes in clinical practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafluprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.